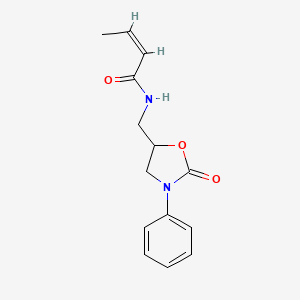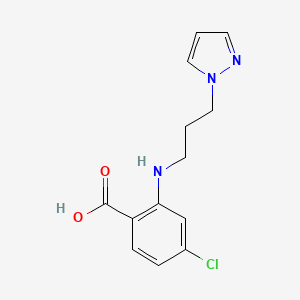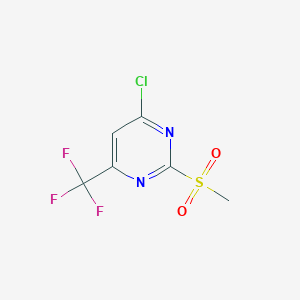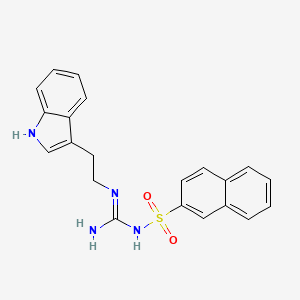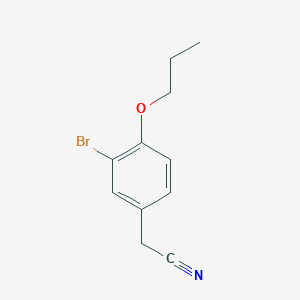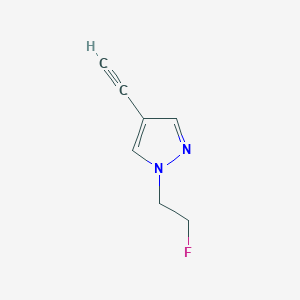
4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C7H7FN2 and its molecular weight is 138.145. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study by Bouillon et al. (2001) demonstrated the synthesis of fluorinated pyrazoles, highlighting the heterocyclization process of hemiperfluoroenones with methylhydrazine. This method, applicable to various derivatives, offers insights into the synthesis of compounds similar to 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole (Bouillon et al., 2001).
Chemical Reactions and Derivatives
- Arbačiauskienė et al. (2011) explored the use of ethyl triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions. This research provides a foundation for understanding the reactivity and potential derivatives of compounds like this compound (Arbačiauskienė et al., 2011).
Crystal Structure and Properties
- Loh et al. (2013) investigated the crystal structures of N-substituted pyrazolines, providing valuable insights into the structural characteristics of pyrazole derivatives, which can be relevant for understanding the properties of this compound (Loh et al., 2013).
Antimicrobial Activity
- Banoji et al. (2022) discussed the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines with significant antimicrobial activity. This suggests potential biomedical applications for pyrazole derivatives like this compound (Banoji et al., 2022).
Synthesis in Ionic Liquids
- Sridhar and Perumal (2005) developed a synthesis method for 4-pyrazolyl 1,4-dihydropyridines using ionic liquids, which could be relevant for synthesizing similar structures to this compound (Sridhar & Perumal, 2005).
Optical Properties and VOC Affinity
- Pedrini et al. (2020) synthesized and analyzed fluorinated bis(pyrazoles), evaluating their optical properties and affinity for volatile organic compounds (VOCs). This research might be applicable to understanding the functional applications of this compound (Pedrini et al., 2020).
Fluorinated Pyrazole Synthesis
- Bonacorso et al. (2015) presented synthetic and NMR spectroscopic studies of 4-fluorinated 1,3,5-substituted 1H-pyrazoles, which could offer valuable insights into the synthesis and properties of this compound (Bonacorso et al., 2015).
Tautomerism Studies
- Cornago et al. (2009) explored the tautomerism of NH-pyrazoles, a study that could be relevant to the structural dynamics of compounds like this compound (Cornago et al., 2009).
Eigenschaften
IUPAC Name |
4-ethynyl-1-(2-fluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2/c1-2-7-5-9-10(6-7)4-3-8/h1,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTXLHSCPJIQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
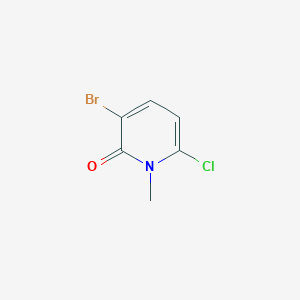
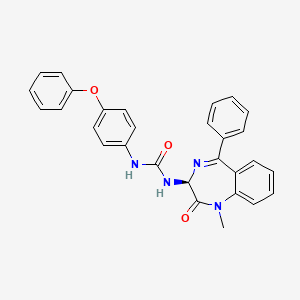
![2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2536296.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2536297.png)
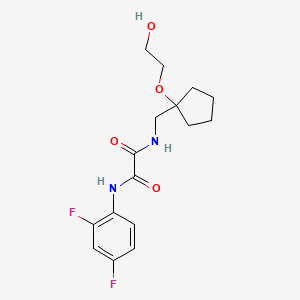
![5-fluoro-2-({[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2536302.png)
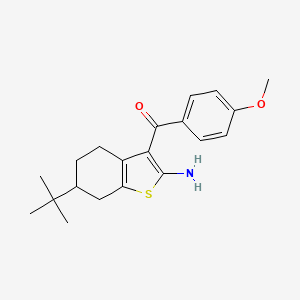
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2536305.png)
![[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid](/img/structure/B2536306.png)
